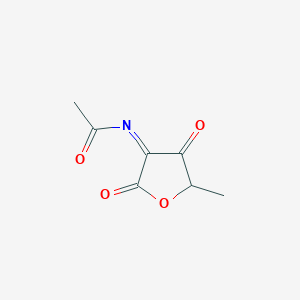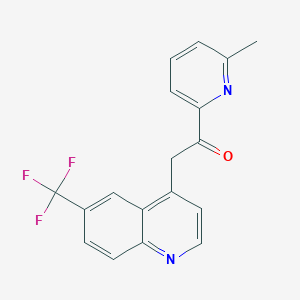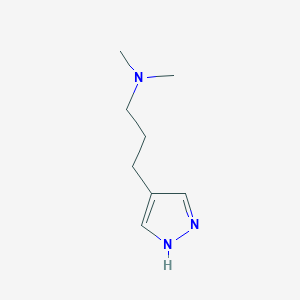
5-(1H-Pyrazol-3-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Pyrazol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)thiazol-2-amine typically involves the reaction of pyrazole derivatives with thiazole derivatives under specific conditions. One common method involves the use of hydrazonoyl chlorides and Erlenmeyer thioazlactones in the presence of triethylamine (Et3N) to afford functionalized products . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Pyrazol-3-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-(1H-Pyrazol-3-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as antitumor and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1H-Pyrazol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(1H-Pyrazol-3-yl)thiazol-2-amine stands out due to its unique combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6N4S |
|---|---|
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
5-(1H-pyrazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H6N4S/c7-6-8-3-5(11-6)4-1-2-9-10-4/h1-3H,(H2,7,8)(H,9,10) |
Clave InChI |
IFJYVHKTXOAKCB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)




![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)

![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)


